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Compound of Interest

1-(2-Amino-4-
Compound Name:
bromophenyl)ethanone

Cat. No.: B111471

An In-depth Technical Guide to 1-(2-Amino-4-
bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(2-Amino-4-bromophenyl)ethanone, a halogenated aromatic ketone of
interest in synthetic organic chemistry. This document collates available data on its chemical
identity, physicochemical properties, and provides detailed experimental protocols for its
synthesis and characterization. Due to its structural motifs, this compound serves as a valuable
intermediate in the synthesis of various heterocyclic compounds and potentially novel
pharmaceutical agents. This guide is intended to be a resource for researchers and
professionals in drug discovery and development, providing essential information for its
handling, characterization, and utilization in synthetic pathways.

Chemical Identity

1-(2-Amino-4-bromophenyl)ethanone is an organic compound featuring an acetophenone
core substituted with an amino group at the ortho position and a bromine atom at the para
position relative to the acetyl group.
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Identifier Value
IUPAC Name 1-(2-amino-4-bromophenyl)ethanone[1]
2'-Amino-4'-bromoacetophenone, 2-Amino-4-
Synonyms
bromoacetophenone[1][2]
CAS Number 123858-51-5[1][2]
Molecular Formula CsHsBrNO[1][2][3]
SMILES CC(=0)C1=C(C=C(C=C1)Br)NI[1]
inChi InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-
n
8(7)10/h2-4H,10H2,1H3[1]
InChiKey RCGAXUAOILUCAA-UHFFFAOY SA-N[1]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of 1-(2-Amino-4-
bromophenyl)ethanone is presented below. Experimental data for some properties of this
specific isomer are not readily available in the cited literature; in such cases, this is noted.
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Property

Value

Source

Molecular Weight

214.06 g/mol

PubChem[1]

Monoisotopic Mass

212.97893 Da

PubChem (Computed)[1][3]

Physical Form

Solid

Sigma-Aldrich[4]

Melting Point Data not available
Boiling Point Data not available
Data not available. As a
substituted aniline, it is
Solubility expected to be soluble in

acidic aqueous solutions and

various organic solvents.

XLogP3-AA (Predicted)

2.5

PubChem (Computed)[1]

Storage

Keep in a dark place, sealed in

dry conditions, at 2-8°C.

Sigma-Aldrich[4]

Purity

Typically available at 297%

Sigma-Aldrich[4]

Experimental Protocols
Synthesis of 1-(2-Amino-4-bromophenyl)ethanone

A common synthetic route to 1-(2-Amino-4-bromophenyl)ethanone involves the reduction of

the corresponding nitro compound, 1-(4-bromo-2-nitrophenyl)ethanone.

Reaction Scheme:

Detailed Methodology:

o Materials:

o 1-(4-bromo-2-nitrophenyl)ethanone (starting material)

o Tin(ll) chloride (SnCl2) as the reducing agent
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[e]

Ethanol (solvent)

o

10% aqueous Sodium Hydroxide (NaOH)

[¢]

Ethyl acetate (for extraction)

Brine

[¢]

Procedure:

[e]

Dissolve 1-(4-bromo-2-nitrophenyl)ethanone in ethanol in a round-bottom flask.

o Add tin(ll) chloride in portions to the solution.

o Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

o Once the reaction is complete, concentrate the mixture under reduced pressure.

o Dissolve the residue in 10% aqueous NaOH.

o Extract the agueous solution with ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

o

Concentrate the organic layer to yield the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on
silica gel.
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Synthesis Workflow for 1-(2-Amino-4-bromophenyl)ethanone
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A flowchart illustrating the synthesis of 1-(2-Amino-4-bromophenyl)ethanone.
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Spectroscopic Characterization Protocols

o Objective: To confirm the molecular structure by analyzing the chemical environment of the
hydrogen (*H NMR) and carbon (33C NMR) atoms.

e Sample Preparation:

o Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
e H NMR Spectroscopy (Predicted):
o Asinglet for the methyl protons (-COCHs3) is expected around & 2.5 ppm.

o Abroad singlet for the amine protons (-NHz) is anticipated, with a chemical shift that can
vary depending on the solvent and concentration.

o The aromatic protons will appear in the aromatic region (6 6.5-8.0 ppm), with splitting
patterns determined by their coupling with each other.

e 13C NMR Spectroscopy (Predicted):
o A signal for the methyl carbon (-COCHs3) is expected around & 25-30 ppm.
o Signals for the aromatic carbons will be in the range of  110-150 ppm.

o The carbonyl carbon (-C=0) will appear significantly downfield, typically in the range of &
190-200 ppm.

o Objective: To identify the functional groups present in the molecule.

o Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total
Reflectance) accessory or by preparing a KBr pellet.

o Expected Characteristic Absorptions:
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o N-H stretching: Two bands in the region of 3300-3500 cm~1 corresponding to the
symmetric and asymmetric stretching of the primary amine.

o C=0 stretching: A strong absorption band around 1660-1680 cm~! for the aryl ketone
carbonyl group.

o C-N stretching: An absorption in the range of 1250-1350 cm~1.

o Aromatic C=C stretching: Bands in the 1450-1600 cm~* region.

o C-Br stretching: An absorption in the fingerprint region, typically below 800 cm™2.
» Objective: To determine the molecular weight and fragmentation pattern of the molecule.
e Technique: Electron lonization (EIl) or Electrospray lonization (ESI) are commonly used.
o Expected Observations:

o Molecular lon Peak (M*): A pair of peaks at m/z values corresponding to the molecular
weight of the compound, with a separation of 2 Da and a relative intensity ratio of
approximately 1:1, which is characteristic of the presence of a single bromine atom (7°Br
and 81Br isotopes).

o Fragmentation: Common fragmentation patterns for acetophenones include the loss of a
methyl radical ([M-15]*) to form a stable acylium ion.
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General Characterization Workflow
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A logical workflow for the characterization of a synthesized chemical compound.

Reactivity and Stability
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 Stability: The compound should be stored in a cool, dark, and dry place to prevent
degradation.[4] Like many amino-substituted aromatic compounds, it may be susceptible to
oxidation and discoloration upon exposure to air and light.

o Reactivity:

o The amino group is nucleophilic and can undergo reactions typical of anilines, such as
acylation, alkylation, and diazotization.

o The carbonyl group is electrophilic and can participate in reactions such as reductions,
condensations (e.g., with active methylene compounds), and the formation of imines or

oximes.

o The aromatic ring is activated by the amino group and can undergo electrophilic aromatic
substitution. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki,
Heck, Buchwald-Hartwig).

Biological Activity

There is currently limited publicly available information regarding the specific biological
activities or signaling pathway interactions of 1-(2-Amino-4-bromophenyl)ethanone.
However, the 2-aminoacetophenone scaffold is present in some biologically active molecules,
and bromo-substituted aromatic compounds are widely explored in medicinal chemistry.
Therefore, this compound serves as a key building block for the synthesis of novel compounds
for biological screening.

Safety Information

¢ Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

e Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-
ventilated area or fume hood, wearing appropriate personal protective equipment, including
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safety glasses, gloves, and a lab coat.

Conclusion

1-(2-Amino-4-bromophenyl)ethanone is a valuable chemical intermediate with multiple
reactive sites that can be exploited for the synthesis of a wide range of more complex
molecules. This guide provides a summary of its known properties and general protocols for its
synthesis and characterization. While there is a lack of extensive experimental data for this
specific isomer in the public domain, the information provided herein, based on its structural
similarity to other well-characterized compounds, offers a solid foundation for its use in
research and development. Further experimental investigation is warranted to fully elucidate its
physical properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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